molecular formula C10H9F3N2O2 B2727860 1-(3-Trifluoromethoxyphenyl)-imidazolidin-2-one CAS No. 1554285-69-6

1-(3-Trifluoromethoxyphenyl)-imidazolidin-2-one

Cat. No.: B2727860
CAS No.: 1554285-69-6
M. Wt: 246.189
InChI Key: JWEIRLRNMDAWEA-UHFFFAOYSA-N
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Description

1-(3-Trifluoromethoxyphenyl)-imidazolidin-2-one is a heterocyclic compound featuring an imidazolidin-2-one core substituted with a 3-trifluoromethoxyphenyl group. The compound’s synthesis likely follows routes similar to other 1-aryl-imidazolidin-2-ones, such as α-ureation/amination reactions involving N-oxides and chloroimidazolidines .

Properties

IUPAC Name

1-[3-(trifluoromethoxy)phenyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O2/c11-10(12,13)17-8-3-1-2-7(6-8)15-5-4-14-9(15)16/h1-3,6H,4-5H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEIRLRNMDAWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Trifluoromethoxyphenyl)-imidazolidin-2-one typically involves the reaction of 3-trifluoromethoxyaniline with an appropriate imidazolidinone precursor under controlled conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide, followed by heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Trifluoromethoxyphenyl)-imidazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-(3-Trifluoromethoxyphenyl)-imidazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Trifluoromethoxyphenyl)-imidazolidin-2-one involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. The imidazolidinone moiety can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Key Insights :

  • Electron-withdrawing groups (-OCF₃, -NO₂) enhance electrophilicity, improving interactions with enzymes (e.g., acetylcholinesterase) or metal ions .
  • Bulky aryl groups (e.g., isoquinolinyl) improve fluorescence properties but may reduce solubility .
Metal Complexation and Anticancer Activity

Imidazolidin-2-ones act as bidentate ligands in copper(II) complexes. The 3-trifluoromethoxyphenyl group’s steric and electronic effects may alter coordination behavior compared to other substituents:

Ligand Structure Metal Complex Anticancer Activity (Cell Lines) Reference
1-(4-tert-Butyl-2-pyridyl)-imidazolidine-2-thione [CuCl₂(L)] (5j) IC₅₀ ≤ 5 µM (LCLC-103H, 5637, A-427)
1-(4-Phenyl-2-pyridyl)-imidazolidin-2-one Dichloro{bis[L]}copper(II) (10a/b) Moderate activity (unspecified IC₅₀)

Key Insights :

  • Thione derivatives (e.g., 2-thioimidazolidinones) show higher anticancer potency than oxo-analogs, likely due to stronger Cu–S vs. Cu–O bonds .
  • The -OCF₃ group’s electronegativity could enhance ligand field strength, but steric bulk might reduce metal-binding efficiency compared to smaller substituents.
Fluorescent Properties

The 3-trifluoromethoxyphenyl group’s impact on fluorescence can be inferred from analogs:

Compound Substituent λₐbₛ/λₑₘ (nm) Stokes Shift (nm) Quantum Yield (Φ) Reference
1-(Isoquinolin-3-yl)-imidazolidin-2-one (3e) Isoquinolinyl 377/448 71 0.479
N-Methyl derivative of 3e (5) N-CH₃ 380/448 68 0.479 (unchanged)
1-(4-Methoxyphenyl)-imidazolidin-2-one (7a) 4-Methoxyphenyl Lower than 3e

Key Insights :

  • Extended conjugation (e.g., isoquinolinyl) increases molar extinction coefficients (ε) and red-shifts absorption/emission .
  • The -OCF₃ group’s strong electron withdrawal may blue-shift emission compared to electron-donating groups (e.g., -OCH₃) but improve photostability.

Key Insights :

Biological Activity

1-(3-Trifluoromethoxyphenyl)-imidazolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H8F3N2O2
  • Molecular Weight : 248.18 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, suggesting its use as a therapeutic agent in metabolic disorders.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways associated with inflammation and cancer.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity Target Effect Reference
Antitumor ActivityCancer cell linesInduces apoptosis
Enzyme InhibitionSpecific metabolic enzymesReduces enzymatic activity
Antimicrobial PropertiesBacterial strainsInhibits growth

Case Study 1: Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways. Morphological changes consistent with apoptosis were observed, including cell shrinkage and chromatin condensation.

Case Study 2: Enzyme Inhibition

Research indicates that this compound effectively inhibits key enzymes involved in glycolysis and other metabolic pathways. This inhibition leads to a decrease in ATP production in cancer cells, thereby hindering their proliferation.

Research Findings

Recent studies have emphasized the importance of structural modifications in enhancing the biological activity of imidazolidinone derivatives. The incorporation of electron-withdrawing groups like trifluoromethoxy not only improves solubility but also increases binding affinity to target sites.

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